molecular formula C19H19ClN4O2 B10799932 Pimobendan hydrochloride CAS No. 610769-04-5

Pimobendan hydrochloride

Cat. No.: B10799932
CAS No.: 610769-04-5
M. Wt: 370.8 g/mol
InChI Key: OJLOGBZTFKPHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pimobendan hydrochloride is a benzimidazole-pyridazinone derivative primarily used in veterinary medicine. It is a calcium sensitizer and a selective inhibitor of phosphodiesterase 3 (PDE3), which provides positive inotropic and vasodilator effects. This compound is commonly used to manage heart failure in dogs, particularly those suffering from myxomatous mitral valve disease or dilated cardiomyopathy .

Chemical Reactions Analysis

Types of Reactions

Pimobendan hydrochloride undergoes various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the degradation of this compound.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include methanol, potassium dihydrogen orthophosphate, orthophosphoric acid, acetonitrile, and hydrogen peroxide . Reaction conditions vary depending on the desired outcome, such as temperature, pH, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of degradation products, while substitution reactions can produce various pimobendan derivatives .

Scientific Research Applications

Pimobendan hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Milrinone: Another PDE3 inhibitor with positive inotropic and vasodilator effects, but it increases intracellular calcium concentrations, leading to higher oxygen and energy requirements.

    Dobutamine: A positive inotrope that increases myocardial contractility through beta-adrenergic receptor stimulation, also leading to increased oxygen consumption.

Uniqueness of Pimobendan Hydrochloride

This compound is unique in its dual mechanism of action, combining calcium sensitization with PDE3 inhibition. This allows it to enhance myocardial contractility and cause vasodilation without significantly increasing oxygen and energy consumption, making it particularly effective in managing heart failure in dogs .

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2.ClH/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12;/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOGBZTFKPHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046804
Record name Pimobendan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77469-98-8, 610769-04-5
Record name Pimobendan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077469988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610769045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimobendan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMOBENDAN HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752ZS7A5LC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIMOBENDAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7595Q8C89H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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